molecular formula C23H21N5O3 B2866377 3-cinnamyl-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896816-88-9

3-cinnamyl-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2866377
CAS RN: 896816-88-9
M. Wt: 415.453
InChI Key: LPHTWQQKYVMXGA-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-cinnamyl-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. It contains a furan ring, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains an imidazo[2,1-f]purine moiety, which is a type of purine derivative. Purines are biologically significant and are found in many natural substances, including DNA and RNA.

Scientific Research Applications

Synthesis of Bioactive Molecules

The compound’s furan ring structure makes it a valuable precursor in the synthesis of bioactive molecules. Furan derivatives are known for their biological activities, which include antimicrobial, antifungal, and anticancer properties . The presence of the imidazo[2,1-f]purine moiety further suggests potential applications in the development of new pharmaceuticals targeting various diseases.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) is a modern technique that accelerates chemical reactions. The furan moiety within the compound can be utilized in MAOS to produce amides and esters under mild conditions . This method is efficient and eco-friendly, offering a sustainable approach to chemical synthesis.

Biomass Conversion

The furan component of the compound is derived from biomass, such as agricultural waste. This aligns with the principles of the circular economy and the production of chemicals from renewable resources . The compound can be involved in the transformation of biomass into valuable chemicals, contributing to sustainable industrial processes.

Development of Fuel Additives

Furfural derivatives, like the furan part of this compound, can be transformed into C4 and C5 compounds through various chemical reactions. These compounds are crucial for the production of hydrocarbon fuels and fuel additives, indicating that this compound could play a role in the energy sector .

Catalysis

The compound’s structure indicates potential catalytic properties, especially in reactions involving furan derivatives. It could be used to catalyze the formation of ester and amide bonds, which are fundamental in organic chemistry and industrial applications .

properties

IUPAC Name

6-(furan-2-ylmethyl)-4,7-dimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3/c1-16-14-28-19-20(24-22(28)27(16)15-18-11-7-13-31-18)25(2)23(30)26(21(19)29)12-6-10-17-8-4-3-5-9-17/h3-11,13-14H,12,15H2,1-2H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHTWQQKYVMXGA-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC=CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)C/C=C/C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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